1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane
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Overview
Description
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is an organic compound characterized by the presence of azide groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane typically involves the nucleophilic substitution of a suitable dihalogen precursor with sodium azide (NaN₃). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide groups can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
Scientific Research Applications
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane has several applications in scientific research:
Materials Science: Used as a cross-linking agent in polymer chemistry due to its ability to form triazoles through click chemistry.
Organic Synthesis: Serves as a precursor for the synthesis of various heterocyclic compounds.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry reactions.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-(azidomethyl)phenyl)-1,2-diphenylethene: Another compound with azide groups attached to a phenyl ring.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Contains azide groups and is used in similar applications.
Uniqueness
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is unique due to the presence of both azide and sulfanyl groups, which provide distinct reactivity and potential for diverse applications in materials science and organic synthesis.
Properties
Molecular Formula |
C20H24N6S2 |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene |
InChI |
InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2 |
InChI Key |
QCDZKAFASJAQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
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